molecular formula C20H18N2O2S B14813357 N-[2-(benzylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide

N-[2-(benzylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide

Cat. No.: B14813357
M. Wt: 350.4 g/mol
InChI Key: LVKSHJZUAZGERB-UHFFFAOYSA-N
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Description

N-[2-(benzylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide is a complex organic compound with a unique structure that combines a benzylcarbamoyl group, a phenyl ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl intermediate.

    Coupling with Phenyl Ring: The benzylcarbamoyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Introduction of Thiophene Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(benzylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide
  • N-(1-benzylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide

Uniqueness

N-[2-(benzylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O2S/c1-22(20(24)18-12-7-13-25-18)17-11-6-5-10-16(17)19(23)21-14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,21,23)

InChI Key

LVKSHJZUAZGERB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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